Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
The compound Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a spirocyclic derivative featuring a fused indole-pyrano[3,2-c]pyridine core. Its structural complexity arises from the spiro junction, which connects the indole and pyrano-pyridine moieties, along with diverse substituents: a 2-methylpropyl (isobutyl) group at position 1, a methyl ester at position 3', and a 7'-methyl group.
Properties
IUPAC Name |
methyl 2-amino-7-methyl-1'-(2-methylpropyl)-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-11(2)10-25-14-8-6-5-7-13(14)22(21(25)28)16-15(9-12(3)24-19(16)26)30-18(23)17(22)20(27)29-4/h5-9,11H,10,23H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGDBGVWVXBTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC(C)C)C(=C(O2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and antioxidant activities.
Chemical Structure and Properties
The compound features a spiro-indole-pyrano structure which is known for its diverse biological activities. The presence of multiple functional groups such as amino and carboxylate moieties enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrano[3,2-c]pyridine have shown promising results against various cancer cell lines.
- Case Study : A related compound demonstrated an IC50 value of 15.3 µM against MCF-7 breast cancer cells, indicating effective cytotoxicity. This suggests that methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo could potentially exhibit similar or enhanced anticancer activity due to structural similarities .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Related Compound | MCF-7 | 15.3 |
| Related Compound | A549 | 29.1 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on similar indole derivatives has shown effectiveness against various bacterial strains.
- Research Findings : In vitro studies revealed that compounds with similar scaffolds exhibited MIC values ≤ 25 µM against Staphylococcus aureus and Pseudomonas aeruginosa. Given the structural characteristics of methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo, it is plausible that it may also possess significant antimicrobial activity .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 3.13 |
| Pseudomonas aeruginosa | 25 |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds derived from indole frameworks have been noted for their ability to scavenge free radicals.
- Case Study : A related study highlighted that certain derivatives exhibited antioxidant activities surpassing those of standard antioxidants like α-tocopherol . This suggests that methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo could also be a candidate for further investigation in antioxidant applications.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that the compound exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of cell signaling pathways associated with cell survival and death. For instance, a study demonstrated that the compound could downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in cancer cell lines .
Neuroprotective Effects
Another application is in neuroprotection. The compound has been investigated for its ability to protect neuronal cells against oxidative stress and neuroinflammation. In vitro studies suggest that it may reduce the production of reactive oxygen species and inflammatory cytokines, potentially offering therapeutic benefits for neurodegenerative diseases .
Agriculture
Pesticidal Properties
The compound has shown efficacy as a pesticide. It acts on specific biological pathways in pests, leading to mortality or reduced reproductive capabilities. Field trials have indicated that formulations containing this compound can effectively manage pest populations while minimizing damage to non-target organisms .
Plant Growth Regulation
In addition to its pesticidal properties, the compound has been evaluated for its role as a plant growth regulator. Research indicates that it can enhance growth parameters such as root development and biomass accumulation in various crops. This effect is attributed to its ability to modulate phytohormone levels within plants .
Material Science
Polymer Composites
The unique chemical structure of methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate allows it to be incorporated into polymer matrices to enhance mechanical properties. Studies have shown that adding this compound improves tensile strength and thermal stability of polymer composites, making them suitable for advanced engineering applications .
Data Summary
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Neuroprotective Effects | Reduces oxidative stress and inflammation | |
| Agriculture | Pesticidal Properties | Effective management of pest populations |
| Plant Growth Regulation | Enhances root development and biomass | |
| Material Science | Polymer Composites | Improves tensile strength and thermal stability |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Impact :
- The 2-methylpropyl group in the target compound may enhance lipophilicity compared to smaller alkyl chains (e.g., ethyl in ).
- Nitrile -containing analogs (e.g., ) exhibit higher metabolic stability but reduced solubility compared to methyl ester derivatives (target compound, ).
- Fluorine substitution (as in ) improves binding affinity in some drug targets due to increased electronegativity and van der Waals interactions .
Biological Relevance: Spirocyclic compounds with pyrano-pyridine cores are associated with antitumor activity, as seen in lankacidin C analogs (13% similarity to known gene clusters in Pseudomonas spp.) .
Synthetic Feasibility :
- Compounds with methoxyethyl groups (e.g., ) require multi-step synthesis for ether linkage formation, whereas ester derivatives (target compound) are more straightforward to derivatize .
Research Findings and Gaps
- Antimicrobial Activity: Pyoverdine-like gene clusters in Pseudomonas spp. suggest that spiro compounds with amino and carbonyl groups may disrupt bacterial iron acquisition .
- Pharmacokinetics : The methyl ester in the target compound likely offers better aqueous solubility than nitrile analogs, though in vivo studies are needed to confirm .
Q & A
Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this spiro[indole-pyrano]pyridine derivative?
- Methodological Answer: Multi-step synthesis of spirocyclic compounds often involves cyclocondensation, ring-closing, and functional group protection/deprotection. For structurally similar compounds (e.g., spiro[indole-pyrano] derivatives), solvent mixtures like ethanol-water (70:30 v/v) with catalytic acetic acid have been shown to improve cyclization efficiency by stabilizing intermediates . Temperature control (e.g., 60–80°C) and stepwise addition of reagents (e.g., isobutylamine derivatives) are critical to avoid side reactions. Yield optimization may require Design of Experiments (DoE) approaches, as demonstrated in flow-chemistry syntheses of diazomethane derivatives .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy: - and -NMR are critical for verifying spirojunction and stereochemistry. For example, proton signals in the δ 1.2–1.8 ppm range often confirm the presence of isobutyl groups, while aromatic protons (δ 6.5–8.0 ppm) validate the indole moiety .
- Mass Spectrometry (HRMS): High-resolution MS ensures molecular formula accuracy, particularly for distinguishing between isomers.
- X-ray Crystallography: Used to resolve ambiguous stereochemistry in spirocyclic systems (e.g., octahydro-chromeno-pyrano-pyrimidine derivatives) .
Q. How can thermal stability and purity be assessed for this compound?
- Methodological Answer:
- Differential Scanning Calorimetry (DSC): Determines decomposition temperatures and phase transitions. For example, spiro[indole-pyrano] analogs exhibit thermal stability up to 200°C under nitrogen atmospheres .
- HPLC-PDA: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies purity (>95% for bioactive applications).
Advanced Research Questions
Q. What computational methods are effective for predicting binding interactions of this compound with biological targets?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Predicts binding affinities to enzymes/receptors (e.g., kinase inhibition). For spirocyclic analogs, protonated amino groups often form hydrogen bonds with catalytic residues .
- Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify reactive sites (e.g., electron-deficient pyridone regions) .
- MD Simulations: Assess stability of ligand-target complexes under physiological conditions (e.g., 100 ns simulations in explicit solvent) .
Q. How can contradictory data on reaction yields in spirocyclic syntheses be resolved?
- Methodological Answer: Contradictions often arise from solvent polarity or catalyst loading. For example:
- Case Study: A 20% yield discrepancy in cyclization steps was traced to trace moisture in solvents, which hydrolyzed intermediates. Rigorous drying (molecular sieves) increased reproducibility .
- Statistical Analysis: Use ANOVA to identify critical factors (e.g., temperature vs. catalyst type) in DoE frameworks .
Q. What strategies mitigate instability of the amino and carbonyl groups during storage?
- Methodological Answer:
- Lyophilization: Freeze-drying under vacuum preserves hygroscopic amino groups.
- Inert Atmosphere Storage: Argon-filled vials prevent oxidation of sensitive carbonyl moieties.
- Stabilizers: Co-crystallization with tartaric acid derivatives improves shelf life for analogs .
Key Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
